Azemiglitazone

Description

Properties

IUPAC Name |

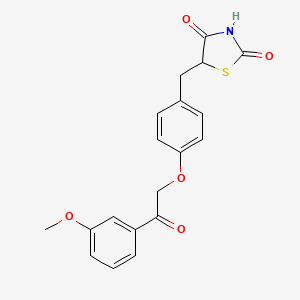

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUMOGALQJYOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133819-87-0 | |

| Record name | MSDC-0602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azemiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZEMIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azemiglitazone vs. First-Generation Thiazolidinediones: A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular differences between the novel insulin sensitizer, Azemiglitazone, and first-generation thiazolidinediones (TZDs), including troglitazone, pioglitazone, and rosiglitazone. We will dissect their distinct interactions with key cellular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction: The Evolution of Thiazolidinediones

The thiazolidinedione (TZD) class of drugs revolutionized the management of type 2 diabetes by targeting insulin resistance, a core pathophysiological feature of the disease. The first-generation TZDs—troglitazone, pioglitazone, and rosiglitazone—exert their therapeutic effects primarily as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. However, the clinical use of these agents has been tempered by concerns over adverse effects, including weight gain, fluid retention, and potential cardiovascular risks, which are largely attributed to their strong PPARγ activation.

This compound (MSDC-0602) represents a next-generation insulin sensitizer designed to uncouple the desired metabolic benefits from the adverse effects associated with high-affinity PPARγ agonism.[1] This guide will illuminate the molecular distinctions that set this compound apart from its predecessors.

Core Molecular Structures

A fundamental understanding of the molecular architecture of these compounds is essential to appreciate their differing pharmacological profiles. All share a common thiazolidine-2,4-dione heterocyclic core, but diverge in their side-chain structures, which dictates their target affinity and specificity.[2]

First-Generation Thiazolidinediones:

-

Troglitazone: Features a chromane ring system.[3]

-

Pioglitazone: Contains a pyridine ring.[3]

-

Rosiglitazone: Also incorporates a pyridine ring, but with a different linker compared to pioglitazone.[3]

This compound:

-

Possesses a unique side chain that distinguishes it from the first-generation TZDs.[1]

Quantitative Comparison of PPARγ Binding Affinity

A key differentiator between this compound and first-generation TZDs is their binding affinity for PPARγ. This compound was intentionally designed to have significantly lower binding affinity to this receptor.[4] This "PPARγ-sparing" approach aims to mitigate the side effects associated with potent PPARγ activation.[5][6]

| Compound | PPARγ Binding Affinity (IC50/EC50) | Reference(s) |

| This compound | IC50: 18.25 μM | [5][7] |

| Rosiglitazone | EC50: 60 nM | |

| Pioglitazone | EC50: 0.69 μM | |

| Troglitazone | EC50: 550 nM (human), 780 nM (murine) | [8] |

IC50 (Inhibitory Concentration 50) and EC50 (Half-maximal Effective Concentration) are measures of potency. A lower value indicates a higher binding affinity.

Divergent Mechanisms of Action: Beyond PPARγ

While first-generation TZDs rely heavily on PPARγ activation, this compound's primary mechanism of action involves a novel target: the mitochondrial pyruvate carrier (MPC).[7][9]

First-Generation TZDs: The PPARγ-Dependent Pathway

The classical mechanism for first-generation TZDs involves their binding to and activation of PPARγ. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on DNA, thereby modulating the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[10]

Caption: First-Generation TZD Signaling Pathway.

This compound: A Novel Mitochondrial Target

This compound directly inhibits the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondria for entry into the Krebs cycle.[7][11] By modulating this central metabolic checkpoint, this compound improves insulin sensitivity through a mechanism that is largely independent of direct PPARγ activation.[9] This novel mechanism is believed to contribute to its favorable safety profile.[4]

Caption: this compound's Primary Signaling Pathway.

Experimental Protocols

This section provides an overview of common methodologies used to assess the molecular activities of TZDs.

PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This competitive binding assay is used to determine the affinity of a test compound for the PPARγ ligand-binding domain (LBD).[11]

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). When the tracer is bound to the LBD, excitation of the terbium results in energy transfer to the tracer, producing a FRET signal. Unlabeled test compounds compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal in a concentration-dependent manner.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

Dilute GST-PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer to their optimal concentrations in the reaction buffer.

-

Prepare a serial dilution of the test compound (e.g., this compound, Rosiglitazone) and a known PPARγ agonist as a positive control.

-

-

Assay Procedure:

-

Add the test compound or control to the wells of a microplate.

-

Add the GST-PPARγ-LBD and Tb-anti-GST antibody mixture to the wells and incubate.

-

Add the fluorescent tracer to initiate the competition reaction and incubate to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescent acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: TR-FRET PPARγ Ligand Binding Assay Workflow.

PPARγ Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.[11]

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. If a test compound activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARγ activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of the test compound and a known PPARγ agonist (positive control).

-

-

Luciferase Assay:

-

After an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Luciferase Reporter Gene Assay Workflow.

Conclusion

This compound represents a significant evolution in the development of insulin-sensitizing agents. Its primary distinction from first-generation TZDs lies in its fundamentally different molecular mechanism of action. By targeting the mitochondrial pyruvate carrier and exhibiting a significantly lower affinity for PPARγ, this compound is designed to deliver therapeutic benefits for metabolic diseases while potentially avoiding the adverse effects that have limited the clinical utility of its predecessors. This targeted, "PPARγ-sparing" approach underscores a paradigm shift in the design of next-generation metabolic therapies. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this novel molecular entity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MSDC-0602K | PPAR | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]

- 10. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Azemiglitazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiglitazone, also known as MSDC-0602, is a novel insulin-sensitizing agent under investigation for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). It represents a new generation of therapeutics that modulate cellular metabolism by targeting the mitochondrial pyruvate carrier (MPC). This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for this compound, based on established organic chemistry principles and analogous syntheses. Furthermore, it elucidates the key signaling pathway affected by this compound's mechanism of action.

Chemical Structure and Properties

This compound is a thiazolidinedione derivative with the systematic IUPAC name 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇NO₅S | [1] |

| Molar Mass | 371.41 g/mol | [1] |

| CAS Number | 1133819-87-0 | [1] |

| Appearance | White to off-white solid | |

| SMILES | COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | [1] |

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of a key benzaldehyde intermediate followed by its condensation with thiazolidine-2,4-dione and subsequent reduction. While a specific detailed protocol for this compound is not publicly available, the following sections outline a feasible synthetic strategy based on well-established chemical reactions for similar compounds.

Synthesis of the Key Intermediate: 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzaldehyde

The synthesis of this key intermediate likely involves an etherification reaction between 4-hydroxybenzaldehyde and a suitable 2-halo-1-(3-methoxyphenyl)ethan-1-one derivative.

Experimental Protocol (Proposed):

-

Preparation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one: 3'-Methoxyacetophenone is brominated using a suitable brominating agent such as bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Williamson Ether Synthesis: 4-Hydroxybenzaldehyde is reacted with the previously synthesized 2-bromo-1-(3-methoxyphenyl)ethan-1-one in the presence of a base and a suitable solvent.

| Reactants & Reagents | Molar Ratio | Solvent | Base | Temperature (°C) | Reaction Time (h) |

| 4-Hydroxybenzaldehyde | 1.0 | Acetone or DMF | K₂CO₃ or NaH | Room Temperature to 60 | 4-8 |

| 2-bromo-1-(3-methoxyphenyl)ethan-1-one | 1.0-1.2 |

The reaction mixture is stirred at the specified temperature for the allotted time. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Knoevenagel Condensation

The synthesized benzaldehyde intermediate is then condensed with thiazolidine-2,4-dione in a Knoevenagel condensation reaction. This reaction forms a benzylidene intermediate.

Experimental Protocol (Proposed):

| Reactants & Reagents | Molar Ratio | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) |

| 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzaldehyde | 1.0 | Toluene or Ethanol | Piperidine or Pyrrolidine | Reflux | 4-8 |

| Thiazolidine-2,4-dione | 1.0 |

The reactants are refluxed in the chosen solvent with a catalytic amount of a weak base. The water formed during the reaction is typically removed using a Dean-Stark apparatus if toluene is the solvent. After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. This yields 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methylene]-1,3-thiazolidine-2,4-dione.

Reduction of the Benzylidene Intermediate

The final step is the reduction of the exocyclic double bond of the benzylidene intermediate to yield this compound.

Experimental Protocol (Proposed):

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) |

| 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methylene]-1,3-thiazolidine-2,4-dione | Sodium borohydride (NaBH₄) / Magnesium (Mg) in Methanol | Methanol/THF | 0 to Room Temperature | 2-4 |

The benzylidene intermediate is dissolved in a suitable solvent mixture. The reducing agent is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched, for example, by the addition of a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization to afford the final product.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC).[2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3] This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

By inhibiting the MPC, this compound effectively reduces the entry of pyruvate into the mitochondria. This leads to a metabolic shift where the cell decreases its reliance on glucose oxidation for energy and increases the utilization of alternative fuel sources, namely fatty acids and amino acids.

The key consequences of MPC inhibition by this compound include:

-

Reduced Pyruvate Dehydrogenase (PDH) activity: With less pyruvate available in the mitochondria, the conversion of pyruvate to acetyl-CoA by the PDH complex is diminished.

-

Decreased TCA Cycle Flux from Glucose: The reduced availability of acetyl-CoA from pyruvate leads to a decrease in the rate of the TCA cycle when glucose is the primary fuel source.

-

Increased Fatty Acid Oxidation: To compensate for the reduced glucose oxidation, cells upregulate the breakdown of fatty acids (β-oxidation) to produce acetyl-CoA, which then enters the TCA cycle.

-

Increased Amino Acid Catabolism: Certain amino acids can be converted into TCA cycle intermediates (anaplerosis) or acetyl-CoA, and their catabolism is increased to maintain cellular energy levels.

-

Reduced Gluconeogenesis: In the liver, the reduced influx of pyruvate, a key gluconeogenic precursor, contributes to lower rates of glucose production.

This metabolic reprogramming is believed to be the basis for this compound's insulin-sensitizing effects.

Signaling Pathway Diagram

The following diagram, generated using DOT language, illustrates the central role of the Mitochondrial Pyruvate Carrier and the effect of its inhibition by this compound.

This compound inhibits the MPC, altering metabolic flux.

Experimental Workflow for Synthesis

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Proposed synthetic workflow for this compound.

Conclusion

This compound is a promising therapeutic candidate with a unique mechanism of action targeting mitochondrial metabolism. Its synthesis involves a plausible and scalable multi-step route common in medicinal chemistry. By inhibiting the mitochondrial pyruvate carrier, this compound induces a significant metabolic shift, which is anticipated to provide therapeutic benefits in metabolic diseases. Further research and clinical trials will continue to elucidate the full potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols: Techniques for Assessing Mitochondrial Pyruvate Carrier (MPC) Activity with Azemiglitazone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitochondrial Pyruvate Carrier (MPC) is a crucial transporter located in the inner mitochondrial membrane, responsible for the uptake of cytosolic pyruvate into the mitochondrial matrix. This process is a pivotal control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The MPC is a heterodimer, typically composed of MPC1 and MPC2 subunits, and its dysfunction is implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][2][3]

Azemiglitazone (MSDC-0602) is a second-generation thiazolidinedione (TZD) that functions as a direct inhibitor of the MPC.[4][5] Unlike first-generation TZDs, this compound was specifically designed to have minimal direct activation of the transcription factor PPAR-γ, thereby reducing associated side effects while targeting the mitochondrial mechanism of action.[4][6][7] This makes this compound a valuable pharmacological tool for studying MPC function and a promising therapeutic candidate for metabolic diseases.[8]

These application notes provide detailed protocols for assessing MPC activity using both direct and indirect methods, with a focus on utilizing this compound as a specific inhibitor.

Mechanism of Action: this compound and the MPC

This compound modulates central carbon metabolism by directly binding to and inhibiting the MPC complex.[5] This inhibition restricts the flow of pyruvate into the mitochondria, forcing a metabolic shift away from glucose oxidation and towards other fuel sources. This targeted action on the MPC is central to its insulin-sensitizing effects.[4] this compound exhibits a significantly lower binding affinity for PPARγ (IC50 of 18.25 μM) compared to its affinity for mitochondrial binding (IC50 of 1.38 μM), underscoring its primary activity as an MPC inhibitor.[5]

Caption: Pyruvate transport via MPC and inhibition by this compound.

Application Note 1: Direct Measurement of MPC Activity via Radiolabeled Pyruvate Uptake

The gold standard for quantifying MPC activity is to measure the uptake of radiolabeled pyruvate (e.g., [14C]pyruvate) into isolated mitochondria. The assay relies on separating the mitochondria from the uptake buffer after a short incubation period and measuring the accumulated radioactivity. An inhibitor-stop technique, using a potent MPC inhibitor like UK5099 or this compound, is employed to halt transport and distinguish specific uptake from non-specific diffusion.[2][9] A high-throughput 96-well format has been developed to increase efficiency.[1][10]

Protocol 1.1: [14C]Pyruvate Uptake Assay in Isolated Mitochondria (96-well Format)

This protocol is adapted from methods developed for measuring MPC kinetics in mouse and rat liver mitochondria.[1][2]

A. Materials and Reagents:

-

Mitochondria Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Uptake Buffer (UB): 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

2x Pyruvate Buffer (2x PYR): 240 mM KCl, 20 mM HEPES, 2 mM EGTA, pH 6.8. Contains varying concentrations of [1-14C]pyruvate and unlabeled pyruvate.

-

Stop Solution: UB buffer containing a saturating concentration of a potent MPC inhibitor (e.g., 50 µM UK5099).

-

This compound: Stock solution in DMSO.

-

Isolated mitochondria from tissue or cells of interest.

-

96-well filter plates (e.g., Millipore MultiScreenHTS FB plates).

-

Scintillation fluid and microplate scintillation counter.

B. Experimental Workflow:

Caption: Workflow for the 96-well radiolabeled pyruvate uptake assay.

C. Step-by-Step Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation protocols. Determine the mitochondrial protein concentration using a BCA or Bradford assay.

-

Preparation: Resuspend isolated mitochondria in ice-cold UB buffer to a final concentration of ~2 mg/mL. For inhibitor studies, pre-incubate a portion of the mitochondria with the desired concentration of this compound (or vehicle control) for 10 minutes on ice.

-

Assay Setup: Prepare the 2x PYR buffer containing a range of pyruvate concentrations (e.g., 0.01 to 0.2 mM) spiked with a constant amount of [1-14C]pyruvate.

-

Initiation: To start the assay, add 65 µL of the mitochondrial suspension to 65 µL of the 2x PYR buffer in the wells of the 96-well plate and mix. This initiates pyruvate uptake at a final pH of ~6.8, which provides a proton gradient to drive transport.[11]

-

Incubation: Allow the uptake to proceed for a very short, defined period. The linear phase of uptake is typically within the first 5-10 seconds.[2]

-

Termination: Stop the reaction by adding 100 µL of ice-cold Stop Solution. The specific inhibitor (UK5099) rapidly halts any further MPC-mediated transport.

-

Filtration and Washing: Immediately transfer the plate to a vacuum manifold and filter the contents. Wash the wells rapidly with ice-cold UB buffer to remove external radioactivity.

-

Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and measure the [14C] counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis: Subtract the CPM from wells treated with the stop inhibitor (non-specific binding/retention) from all other samples to determine the specific MPC activity.[2] Convert CPM to nmol/min/mg of mitochondrial protein to determine transport rates.

Data Presentation: Quantitative MPC Parameters

The radiolabeled uptake assay can be used to determine key kinetic parameters and inhibitor potencies.

Table 1: Kinetic Parameters of the Mitochondrial Pyruvate Carrier

| Species | Tissue | Km (µM) | Vmax (nmol/min/mg) | Citation |

|---|---|---|---|---|

| Mouse | Liver | 28.0 ± 3.9 | 1.08 ± 0.05 | [1][2][10] |

| Rat | Liver | 71.2 ± 17 | 1.42 ± 0.14 |[1][2][10] |

Table 2: Inhibitor Potency (IC50) Values

| Compound | Target | IC50 (µM) | Assay Type | Citation |

|---|---|---|---|---|

| This compound | Mitochondrial Binding | 1.38 | Not Specified | [5] |

| This compound | PPARγ | 18.25 | TR-FRET Binding | [5][12] |

| UK5099 | MPC | ~0.05 (Ki) | Not Specified |[9] |

Application Note 2: Indirect Assessment of MPC Activity via Mitochondrial Respirometry

An alternative, functional method to assess MPC activity is to measure pyruvate-driven oxygen consumption in isolated mitochondria or permeabilized cells using high-resolution respirometry. Inhibition of the MPC by this compound will lead to a specific decrease in respiration supported by pyruvate, while respiration fueled by other substrates (e.g., succinate or fatty acids) should remain unaffected. This method provides a functional readout of the entire oxidative phosphorylation pathway downstream of pyruvate entry.[12][13]

Protocol 2.1: High-Resolution Respirometry to Assess Pyruvate-Driven Respiration

A. Materials and Reagents:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Respiration Buffer (MiR05): Standard mitochondrial respiration medium.

-

Isolated mitochondria or permeabilized cells.

-

Substrates: Pyruvate, Malate, ADP, Succinate.

-

Inhibitors: this compound, Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor).

B. Experimental Workflow:

Caption: Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol for respirometry.

C. Step-by-Step Procedure:

-

Setup: Calibrate the respirometer according to the manufacturer's instructions and add 2 mL of MiR05 buffer to each chamber, equilibrating to 37°C.[13]

-

Sample Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) or permeabilized cells to the chamber and allow the signal to stabilize.

-

Pyruvate-Driven Respiration: Initiate respiration by adding pyruvate (e.g., 5 mM) and malate (e.g., 2 mM). This measures LEAK respiration (State 2).

-

State 3 Respiration: Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate maximal oxidative phosphorylation coupled to the pyruvate/malate pathway.

-

MPC Inhibition: Once a stable State 3 respiration rate is achieved, perform a stepwise titration of this compound to measure the dose-dependent inhibition of pyruvate-supported oxygen consumption.

-

Control for Downstream Effects: After assessing MPC inhibition, other substrates can be added. For example, adding succinate (a Complex II substrate) can bypass the MPC and Complex I to reveal if this compound has off-target effects on the downstream electron transport system.

Data Presentation: Expected Respirometry Results

Table 3: Expected Effects of this compound on Mitochondrial Respiration

| Respiratory State | Substrates | This compound Effect | Rationale |

|---|---|---|---|

| State 3 (Pyruvate) | Pyruvate + Malate + ADP | Strong Inhibition | Direct blockade of pyruvate entry into mitochondria. |

| State 3 (Succinate) | Succinate + Rotenone + ADP | No significant change | Respiration is driven by a Complex II substrate, bypassing the MPC. |

| Uncoupled Respiration | Pyruvate + Malate + FCCP | Strong Inhibition | Pyruvate is still the required fuel source. |

Comparison of Assessment Techniques

Choosing the appropriate assay depends on the specific research question. Direct uptake assays provide quantitative kinetic data specific to the transporter, while respirometry offers a broader functional assessment of mitochondrial metabolism.

Caption: Comparison of direct vs. indirect methods for MPC activity assessment.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ciriustx.com [ciriustx.com]

- 5. selleckchem.com [selleckchem.com]

- 6. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]

- 7. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of mitochondrial pyruvate uptake by alternative pyruvate carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Azemiglitazone in Combination Therapy with Liraglutide

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental setup for evaluating the combination therapy of Azemiglitazone and Liraglutide. This compound is a novel, orally available insulin sensitizer that acts as a mitochondrial pyruvate carrier (MPC) inhibitor with low affinity for PPARγ.[1][2][3] Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances glucose-dependent insulin secretion, suppresses appetite, and has demonstrated cardiovascular benefits.[4][5][6][7] Preclinical data and post-hoc analysis of clinical trial data suggest a synergistic effect of combining this compound and Liraglutide, particularly in improving glycemic control, preserving lean body mass during weight loss, and ameliorating liver pathology.[1][2][8]

This document outlines the theoretical framework, experimental design, and detailed protocols for investigating this promising combination therapy.

Mechanism of Action and Rationale for Combination

This compound: As an inhibitor of the mitochondrial pyruvate carrier (MPC), this compound limits the transport of pyruvate into the mitochondria. This action modulates cellular metabolism, leading to improved insulin sensitivity.[1][2][3]

Liraglutide: Liraglutide activates the GLP-1 receptor, leading to a cascade of downstream signaling events. Key pathways include the cyclic AMP (cAMP)-protein kinase A (PKA) pathway, which enhances insulin secretion, and the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell survival and metabolic regulation.[4][5][6]

Synergistic Potential: The combination of this compound and Liraglutide targets distinct yet complementary pathways in metabolic regulation. While Liraglutide promotes insulin secretion and reduces appetite, this compound enhances the body's response to insulin at a cellular level. This dual approach is hypothesized to lead to superior glycemic control and a more favorable body composition profile compared to either monotherapy.

Signaling Pathways

Below are diagrams illustrating the signaling pathways of this compound and Liraglutide.

Data Presentation

Recent findings from preclinical studies and post-hoc analyses of clinical trials have highlighted the potential benefits of the this compound and Liraglutide combination therapy. While specific quantitative data from these studies are not yet publicly available in peer-reviewed publications, the qualitative outcomes are summarized below.

Table 1: Summary of Preclinical Findings in db/db Mice

| Parameter | Liraglutide Monotherapy | This compound + Liraglutide Combination |

| Glucose Tolerance | Improved | Synergistically Improved |

| Lean Body Mass | Decreased | Significantly Preserved |

| Brown Adipose Tissue (BAT) | No significant change reported | Increased |

| Pancreatic Insulin Content | No significant change reported | Increased |

Data is based on qualitative reports from press releases and has not yet been published in a peer-reviewed journal.[1][2]

Table 2: Summary of Post-Hoc Analysis from the Phase 2B EMMINENCE Trial in Patients on Stable GLP-1 Therapy

| Parameter | Placebo + GLP-1 Therapy | This compound + GLP-1 Therapy |

| HbA1c | Baseline | Improved |

| Liver Histology | Baseline | Improved |

This table summarizes the qualitative outcomes from a post-hoc analysis. Specific quantitative improvements have not been publicly released.[1]

Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of the this compound and Liraglutide combination therapy in a preclinical setting.

Experimental Workflow

Animal Model and Treatment

-

Animal Model: Male db/db mice, a genetic model of type 2 diabetes and obesity, are a suitable model. Age-matched wild-type mice can serve as healthy controls.

-

Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Acclimatization: Allow for at least one week of acclimatization before the start of the experiment.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline for Liraglutide and appropriate vehicle for this compound).

-

Group 2: this compound (dose to be determined based on previous studies, administered orally).

-

Group 3: Liraglutide (dose to be determined based on previous studies, administered subcutaneously).

-

Group 4: this compound + Liraglutide.

-

-

Dosing: Administer drugs daily for a period of 4 to 8 weeks. Monitor body weight and food intake regularly.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Fast mice for 6 hours with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).

-

Glucose Administration: Administer a 2 g/kg bolus of glucose via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.

Body Composition Analysis

-

Method: Use either Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to assess body composition.

-

Anesthesia: If using DEXA, anesthetize the mice according to approved institutional protocols. NMR typically does not require anesthesia.

-

Measurements: Quantify fat mass, lean mass, and total body water.

-

Timing: Perform body composition analysis at the beginning and end of the treatment period.

Liver Histology

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Fixation and Embedding: Post-fix the liver in 4% paraformaldehyde overnight, then process and embed in paraffin.

-

Staining:

-

Hematoxylin and Eosin (H&E): To assess overall liver morphology, inflammation, and hepatocyte ballooning.

-

Masson's Trichrome: To visualize and quantify collagen deposition as a measure of fibrosis.

-

-

Scoring: Use a standardized scoring system, such as the NAFLD Activity Score (NAS), to quantify the degree of steatosis, inflammation, and ballooning.

Conclusion

The combination of this compound and Liraglutide represents a promising therapeutic strategy for the management of type 2 diabetes and associated metabolic disorders. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Further research is warranted to elucidate the precise molecular mechanisms underlying the observed synergistic effects and to translate these findings into clinical practice.

References

- 1. ciriustx.com [ciriustx.com]

- 2. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Trial Emulations of GLP-1 and Dual GLP-1/GIP Agonists to Reduce Major Adverse Liver Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]

- 7. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer [globenewswire.com]

- 8. SLU Research: Combining Two Anti-Diabetes Drugs Provides Benefits in Mouse Models of Diabetes, Fatty Liver Disease : SLU - Saint Louis University [slu.edu]

Application Notes and Protocols for Studying Insulin Resistance in HepG2 Cells Using Azemiglitazone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azemiglitazone and Insulin Resistance

Insulin resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. This is a key feature of type 2 diabetes and metabolic syndrome. The human hepatoma cell line, HepG2, is a widely used in vitro model to study hepatic insulin resistance due to its well-characterized insulin signaling pathways.[1]

This compound (MSDC-0602K) is a novel, second-generation insulin sensitizer that offers a unique mechanism of action.[2] Unlike first-generation thiazolidinediones (TZDs), this compound does not directly activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] Instead, it targets the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[2][3][4][5] By inhibiting the MPC, this compound modulates the flow of pyruvate into the mitochondria, thereby re-balancing glucose and fatty acid metabolism and improving insulin sensitivity.[5] This targeted mechanism of action suggests a potentially improved safety profile compared to older insulin sensitizers.[2]

These application notes provide detailed protocols for inducing insulin resistance in HepG2 cells and subsequently using this compound to study its effects on glucose metabolism and insulin signaling.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on insulin-resistant HepG2 cells. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Glucose Uptake in Insulin-Resistant HepG2 Cells

| Treatment Group | This compound Concentration (µM) | Glucose Uptake (Fold Change vs. Control) |

| Control (Healthy) | 0 | 1.00 |

| Insulin-Resistant (IR) | 0 | 0.52 |

| IR + this compound | 1 | 0.65 |

| IR + this compound | 5 | 0.81 |

| IR + this compound | 10 | 0.95 |

Table 2: Effect of this compound on Glucose Consumption in Insulin-Resistant HepG2 Cells

| Treatment Group | This compound Concentration (µM) | Glucose Consumption (mg/dL) |

| Control (Healthy) | 0 | 55.3 |

| Insulin-Resistant (IR) | 0 | 28.1 |

| IR + this compound | 1 | 35.7 |

| IR + this compound | 5 | 44.2 |

| IR + this compound | 10 | 51.9 |

Table 3: Effect of this compound on AKT Phosphorylation in Insulin-Resistant HepG2 Cells

| Treatment Group | This compound Concentration (µM) | p-AKT/AKT Ratio (Normalized to Control) |

| Control (Healthy) | 0 | 1.00 |

| Insulin-Resistant (IR) | 0 | 0.45 |

| IR + this compound | 1 | 0.62 |

| IR + this compound | 5 | 0.79 |

| IR + this compound | 10 | 0.93 |

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in HepG2 Cells with Palmitic Acid

This protocol describes a reliable method to induce a state of insulin resistance in HepG2 cells using palmitic acid (PA).[1][6]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Palmitic Acid (PA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

0.1 M NaOH

-

Sterile PBS

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of PA-BSA Conjugate:

-

Prepare a 100 mM stock solution of PA in 0.1 M NaOH by heating at 70°C.

-

Prepare a 10% (w/v) BSA solution in sterile water.

-

Add the PA stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM PA. This solution should be filter-sterilized.

-

-

Induction of Insulin Resistance:

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess cellular glucose transport.[9]

Materials:

-

Insulin-resistant and control HepG2 cells in a black, clear-bottom 96-well plate

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Insulin solution (100 nM)

-

Fluorescence microplate reader

Procedure:

-

Cell Treatment:

-

After inducing insulin resistance, remove the PA-containing medium and wash the cells twice with warm PBS.

-

Add serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10 µM) to the designated wells.

-

Incubate for 24 hours.

-

-

Insulin Stimulation:

-

Wash the cells twice with KRB buffer.

-

Add 100 µL of KRB buffer with or without 100 nM insulin to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Glucose Uptake:

-

Add 10 µL of 1 mM 2-NBDG to each well (final concentration 100 µM).

-

Incubate for 1 hour at 37°C.

-

-

Measurement:

-

Remove the 2-NBDG containing buffer and wash the cells three times with cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Protocol 3: Glucose Consumption Assay

This protocol quantifies the amount of glucose consumed by the cells from the culture medium.[10][11]

Materials:

-

Insulin-resistant and control HepG2 cells in a 96-well plate

-

This compound

-

Glucose Assay Kit (Glucose Oxidase method)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

After inducing insulin resistance, treat the cells with various concentrations of this compound for 24 hours as described in Protocol 2.

-

Include wells with medium but no cells to serve as a blank for the initial glucose concentration.

-

-

Sample Collection:

-

After the 24-hour treatment, carefully collect a 20 µL aliquot of the culture medium from each well.

-

-

Glucose Measurement:

-

Determine the glucose concentration in the collected media using a glucose assay kit according to the manufacturer's instructions.

-

-

Calculation:

-

Calculate glucose consumption by subtracting the glucose concentration of the cell-containing wells from the glucose concentration of the cell-free blank wells.

-

Protocol 4: Western Blotting for p-AKT and Total AKT

This protocol is used to assess the activation of the insulin signaling pathway by measuring the phosphorylation of AKT.[12]

Materials:

-

Insulin-resistant and control HepG2 cells in 6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment with this compound and a brief stimulation with 100 nM insulin for 15-30 minutes, wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Calculate the p-AKT/total AKT ratio and normalize to the control group.

-

Mandatory Visualizations

References

- 1. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer this compound (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ciriustx.com [ciriustx.com]

- 6. mdpi.com [mdpi.com]

- 7. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3.8. Glucose Consumption Assay [bio-protocol.org]

- 11. Measurement of Glucose Uptake Activity on HepG2 Cells [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Animal Studies with Azemiglitazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies with Azemiglitazone (formerly MSDC-0602), a novel insulin sensitizer. This compound is a second-generation thiazolidinedione (TZD) that selectively modulates the mitochondrial pyruvate carrier (MPC) with minimal direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] This unique mechanism of action aims to provide the metabolic benefits of traditional TZDs while mitigating known side effects.[1][2][3][4]

Preclinical studies in various rodent models of metabolic disease, such as diet-induced obesity (DIO), non-alcoholic steatohepatitis (NASH), and type 2 diabetes, have demonstrated the potential of this compound to improve insulin sensitivity, reduce liver fat, and preserve lean muscle mass.[1][5][6] Long-term studies, including 2-year carcinogenicity studies, have been completed, supporting its safety profile for chronic administration.[1]

This document outlines the necessary protocols for animal model selection, induction of metabolic disease, preparation and administration of this compound, and the subsequent in-life monitoring and terminal endpoint analysis.

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting MPC, this compound reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby modulating cellular metabolism. This action is believed to underlie its insulin-sensitizing effects. Unlike first-generation TZDs, this compound has a low affinity for PPARγ, which is thought to reduce the risk of associated side effects.

Caption: this compound inhibits the mitochondrial pyruvate carrier (MPC).

Experimental Protocols

Animal Models and Metabolic Disease Induction

Long-term studies with this compound have utilized various mouse models that recapitulate key aspects of human metabolic diseases.

a) Diet-Induced Obesity (DIO) Mouse Model:

This model is ideal for studying the effects of this compound on obesity, insulin resistance, and related metabolic dysfunctions.

-

Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[7]

-

Age: Start the diet at 6-8 weeks of age.[7]

-

Housing: House mice individually to monitor food intake accurately. Maintain a 12-hour light/dark cycle in a temperature and humidity-controlled environment.[8]

-

Diet:

-

Induction Period: The development of obesity and insulin resistance typically takes 8-16 weeks.[7] An increase in body weight can be observed as early as 2 weeks, with significant differences from the control group appearing after 4 weeks.[7]

b) Nonalcoholic Steatohepatitis (NASH) Mouse Model:

To study the effects of this compound on liver pathology, a model that develops NASH with fibrosis is required.

-

Animal Strain: C57BL/6J mice on a specific diet can develop NASH. Another model used in this compound studies is the MS-NASH mouse.[10][11]

-

Diet: A "Western-type" diet high in fat (e.g., 42% of kcal), sucrose, and cholesterol is effective in inducing NASH.[8]

-

Induction Period: The development of NASH with fibrosis can take 16 weeks or longer.

c) Genetic Model of Type 2 Diabetes (db/db mice):

This model is characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes.[10][11]

-

Animal Strain: BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice.

-

Characteristics: These mice spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

Considerations: Due to the severity of the phenotype, careful monitoring of animal health is crucial.

This compound Formulation and Administration

a) Formulation:

This compound is typically administered as its potassium salt, this compound potassium (MSDC-0602K).[2] For oral administration in preclinical studies, it can be formulated in a suitable vehicle. While specific details for this compound are proprietary, a common method for oral gavage of similar compounds involves suspension in an aqueous vehicle.

Protocol for Oral Suspension Preparation (General):

-

Weigh the required amount of this compound potassium powder.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Gradually add the this compound powder to the methylcellulose solution while vortexing or stirring to ensure a uniform suspension.

-

Prepare fresh daily or as stability data permits.

b) Administration:

-

Route: Oral administration is the intended clinical route and is used in preclinical studies.[12]

-

Method:

-

Oral Gavage: This is a common method for precise dosing.[10][11] However, it can be stressful for the animals and may require skilled technicians to avoid injury.[13]

-

Micropipette-Guided Drug Administration (MDA): This is a less stressful alternative where the animal is trained to voluntarily consume the drug formulation from a pipette tip.[13]

-

Dietary Admixture: For long-term studies, incorporating the drug into the diet can be a low-stress method. A concentration of 331 ppm has been reported in some studies.

-

Protocol for Oral Gavage:

-

Acclimatize the animals to handling for several days before starting the dosing regimen.

-

Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

-

Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.

-

The volume should not exceed 10 ml/kg body weight.

-

Observe the animal for any signs of distress after the procedure.

Long-Term Study Design and Monitoring

a) Study Duration:

Long-term efficacy studies typically last for several weeks to months.[3] Carcinogenicity studies in rodents are conducted for up to 2 years (104 weeks).[1]

b) Dosing:

Dosing in preclinical studies has been reported as 331 ppm in the diet, which results in blood concentrations of 2-5 μM.[3] For oral gavage studies, doses would be calculated based on the desired exposure levels.

c) In-Life Monitoring:

-

Clinical Observations: Conduct daily cage-side observations for any signs of toxicity, morbidity, or mortality.

-

Body Weight and Food Intake: Measure body weight and food consumption weekly.[8]

-

Metabolic Monitoring:

-

Fasting Blood Glucose and Insulin: Measure at baseline and at regular intervals (e.g., every 4 weeks).

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess changes in glucose metabolism and insulin sensitivity.

-

-

Body Composition: Analyze changes in fat mass and lean mass using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) at specified time points.[9][14]

Experimental Workflow for a Long-Term DIO Study:

Caption: Workflow for a diet-induced obesity study with this compound.

Terminal Procedures and Endpoint Analysis

At the end of the study, a comprehensive analysis is performed to evaluate the effects of this compound.

a) Euthanasia and Tissue Collection:

-

Fast animals overnight before the terminal procedure.

-

Collect a terminal blood sample via cardiac puncture for serum biomarker analysis.

-

Euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perform a gross necropsy, examining all major organs.

-

Collect and weigh key organs, including the liver, adipose tissue depots (e.g., epididymal, subcutaneous), and skeletal muscle.

-

Fix a portion of the tissues in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.[15]

b) Serum Biomarker Analysis:

Analyze serum samples for key metabolic and liver injury markers.

-

Insulin: Use a commercially available mouse insulin ELISA kit.[16][17][18][19][20]

-

Liver Enzymes: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard enzymatic assays.

-

Lipids: Quantify triglycerides and cholesterol levels.

c) Histopathology:

-

Liver:

-

Embed formalin-fixed liver tissue in paraffin and section at 5 µm.[15]

-

Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.

-

Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.[15][21][22][23][24] The collagen proportional area can be quantified using image analysis software.[24]

-

-

Adipose Tissue: H&E staining to assess adipocyte size and morphology.

-

Skeletal Muscle: H&E staining to assess muscle fiber integrity.

Protocol for Sirius Red Staining:

-

Deparaffinize and rehydrate paraffin-embedded tissue sections.

-

Stain with Weigert's hematoxylin for 8 minutes.

-

Rinse in running tap water for 10 minutes.

-

Stain in Picro-Sirius Red solution for 1 hour.

-

Wash in two changes of acidified water (0.5% acetic acid).

-

Dehydrate through graded ethanol solutions, clear in xylene, and mount.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment groups.

Table 1: Effects of Long-Term this compound Treatment on Body Composition and Metabolic Parameters in DIO Mice (Example Data)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Body Weight (g) | 45.2 ± 2.1 | 42.8 ± 1.9 | 40.5 ± 2.0 |

| Fat Mass (%) | 35.6 ± 3.5 | 30.1 ± 2.8 | 25.8 ± 2.5 |

| Lean Mass (%) | 60.1 ± 3.2 | 65.3 ± 2.9* | 69.5 ± 3.1 |

| Fasting Glucose (mg/dL) | 185 ± 15 | 150 ± 12 | 125 ± 10** |

| Fasting Insulin (ng/mL) | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |

| HOMA-IR | 32.1 ± 4.5 | 15.8 ± 3.1 | 9.3 ± 2.2*** |

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effects of Long-Term this compound Treatment on Liver Parameters in NASH Mice (Example Data)

| Parameter | Vehicle Control | This compound |

| Liver Weight (g) | 2.1 ± 0.2 | 1.7 ± 0.1 |

| Serum ALT (U/L) | 120 ± 15 | 65 ± 10 |

| Serum AST (U/L) | 150 ± 20 | 80 ± 12 |

| NAFLD Activity Score (NAS) | 5.8 ± 0.6 | 3.2 ± 0.5** |

| Fibrosis Stage (0-4) | 2.5 ± 0.4 | 1.5 ± 0.3 |

| Collagen Proportional Area (%) | 8.2 ± 1.1 | 4.5 ± 0.8** |

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.

References

- 1. ciriustx.com [ciriustx.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cirius Therapeutics Announces Positive Data for MPC Inhibitor 0602K Alone and in Combination with Tirzepatide [prnewswire.com]

- 6. New Oral Insulin Sensitizer this compound May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]

- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diet-induced obesity murine model [protocols.io]

- 9. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound by Cirius Therapeutics for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]

- 13. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. abcam.com [abcam.com]

- 18. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Sirius Red staining of murine tissues [protocols.io]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.rsna.org [pubs.rsna.org]

Application Notes and Protocols for the Quantification of Azemiglitazone in Human Plasma using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azemiglitazone is a novel therapeutic agent under investigation, and robust bioanalytical methods are crucial for its clinical development. These application notes provide a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The described method is essential for pharmacokinetic and toxicokinetic studies. While specific methods for this compound are not widely published, this protocol is based on established methodologies for similar small molecule drugs, particularly those in the glitazone class.

Principle of the Method

This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound in a complex biological matrix like human plasma. The protocol involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound internal standard (e.g., a stable isotope-labeled version like this compound-d4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP or Waters Xevo TQ-S)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the internal standard primary stock solution with the same diluent to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown study samples.

-

To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution and vortex briefly. For the blank sample, add 10 µL of the diluent without the internal standard.

-

For calibration standards and QC samples, spike with the appropriate working standard solutions.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 4 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | To be determined by direct infusion of the standards (Hypothetical: this compound: m/z 357 -> 134; IS: m/z 361 -> 138) |

| Collision Energy | Optimized for each transition |

Data Presentation

The following table summarizes the hypothetical validation parameters for the UPLC-MS/MS method for this compound. These values are representative of what would be expected for a robust and reliable bioanalytical assay.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quant. (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% ( < 20% at LLOQ) |

| Inter-day Precision (%CV) | < 15% ( < 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the IS |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of this compound in plasma samples.

Caption: Workflow for this compound analysis in plasma.

Signaling Pathway Diagram

As this compound is a small molecule drug, a signaling pathway diagram is not directly applicable to its analytical detection method. The experimental workflow diagram above provides the most relevant visualization for this application note.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using UPLC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for supporting pharmacokinetic studies in drug development. Adherence to this protocol will enable researchers to generate high-quality data for the assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Troubleshooting & Optimization

Technical Support Center: Azemiglitazone Solubility for In Vivo Studies

Welcome to the technical support center for Azemiglitazone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to this compound solubility.

Q1: My this compound is not dissolving in aqueous solutions. What should I do?

A1: this compound is poorly soluble in water. To achieve a suitable concentration for in vivo studies, a co-solvent system is necessary. A common and effective approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution with other vehicles.

Q2: I'm observing precipitation after adding saline to my DMSO stock solution. How can I prevent this?

A2: Precipitation upon addition of an aqueous solution (like saline) to a DMSO stock is a common issue for poorly soluble compounds. This is often due to the drug coming out of solution as the solvent polarity increases. Here are several troubleshooting steps:

-

Sequential Solvent Addition: The order of solvent addition is critical. Always dissolve this compound completely in DMSO first. Then, slowly add co-solvents like PEG300 and surfactants like Tween-80, ensuring the solution remains clear at each step, before finally adding saline dropwise while vortexing.

-

Use of Co-solvents and Surfactants: Polyethylene glycol (e.g., PEG300) can act as a co-solvent to improve solubility, while a surfactant like Tween-80 helps to create a stable microemulsion and prevent precipitation.

-

Sonication and Gentle Warming: If precipitation occurs, gentle warming (to 37°C) and sonication can help to redissolve the compound. However, be cautious with temperature to avoid degradation.

-

Adjusting Formulation Ratios: You may need to optimize the ratio of the solvents. Decreasing the final percentage of saline and increasing the percentage of PEG300 or Tween-80 can help maintain solubility. Refer to the formulation tables below for starting points.

Q3: What are the recommended storage conditions for my prepared this compound formulation?

A3: It is highly recommended to prepare the final working solution fresh on the day of use. If temporary storage is necessary, store the formulation at 2-8°C and visually inspect for any signs of precipitation before use. Stock solutions of this compound in pure DMSO can be stored at -20°C or -80°C for longer periods, but repeated freeze-thaw cycles should be avoided.

Q4: Are there alternative formulations I can try if the standard DMSO-based one is not suitable for my experiment?

A4: Yes, several alternative formulation strategies can be employed for poorly soluble drugs like this compound:

-

Cyclodextrin-based Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the drug molecule, increasing its aqueous solubility.

-

Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) using oils (e.g., corn oil, sesame oil), surfactants, and co-solvents can improve oral absorption.

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.

Q5: I am concerned about the potential toxicity of DMSO in my animal model. What are my options?

A5: While DMSO is a widely used solvent, high concentrations can have physiological effects. To mitigate this, you can:

-

Minimize DMSO Concentration: Aim for the lowest effective concentration of DMSO in your final formulation, ideally 10% or less.

-

Alternative Solvents: Explore less toxic organic solvents, though their solvating power for this compound would need to be determined.

-

Alternative Formulations: Consider the alternative formulations mentioned in Q4, such as cyclodextrin or lipid-based systems, which can reduce or eliminate the need for DMSO.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in common solvents.

| Solvent | Solubility | Notes |

| Water | Insoluble (<0.1 mg/mL) | This compound is practically insoluble in aqueous solutions. |

| DMSO | Up to 250 mg/mL (for the potassium salt) | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO. Ultrasonic assistance may be needed. |

| Ethanol | Insoluble | Not a suitable primary solvent for achieving high concentrations. |

Recommended In Vivo Formulations

This table provides starting point formulations for preparing this compound for oral gavage in mice. It is crucial to test the solubility and stability of your specific batch of this compound in the chosen formulation.

| Formulation Component | Standard Formulation | Alternative Formulation 1 (Lower DMSO) | Alternative Formulation 2 (Corn Oil based) |

| This compound | Target Concentration | Target Concentration | Target Concentration |

| DMSO | 10% | 5% | 10% |

| PEG300 | 40% | 40% | - |

| Tween-80 | 5% | 5% | 5% |

| Saline (0.9% NaCl) | 45% | 50% | - |

| Corn Oil | - | - | 85% |

| Achievable Conc. | ≥ 2.08 mg/mL | Dependent on compound | Dependent on compound |

Experimental Protocols

Protocol 1: Preparation of a Standard In Vivo Formulation for Oral Gavage

This protocol describes the preparation of the standard formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

Materials:

-

This compound (or its potassium salt)

-

Anhydrous DMSO

-

PEG300

-

Tween-80

-

Sterile 0.9% Saline

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution. Visually inspect to ensure no solid particles remain.

-

Add PEG300: To the clear DMSO solution, add the required volume of PEG300. Vortex until the solution is homogeneous.

-

Add Tween-80: Add the required volume of Tween-80 to the mixture. Vortex thoroughly to ensure complete mixing.

-

Add Saline: Slowly add the sterile saline to the mixture in a dropwise manner while continuously vortexing. This step is critical to prevent precipitation.

-

Final Inspection: Once all the saline has been added, vortex the final solution for another 1-2 minutes. The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.

-

Administration: Use the freshly prepared formulation for oral gavage immediately.

Visualizations

This compound Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier